2-Propenoic acid, 2-(acetyloxy)-, methyl ester

Radical polymerization kinetics Captodative monomers Propagation rate coefficient

Methyl 2-acetoxyacrylate (MAA, CAS 686-46-4), systematically named 2-Propenoic acid, 2-(acetyloxy)-, methyl ester, is an α-substituted acrylate monomer featuring a geminal captodative (push–pull) substitution pattern—an electron-withdrawing ester carbonyl and an electron-donating acetoxy group on the same vinyl carbon. This electronic configuration stabilizes the propagating radical, imparting polymerization characteristics that diverge sharply from conventional acrylates such as methyl methacrylate.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 686-46-4
Cat. No. B3056063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 2-(acetyloxy)-, methyl ester
CAS686-46-4
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCC(=O)OC(=C)C(=O)OC
InChIInChI=1S/C6H8O4/c1-4(6(8)9-3)10-5(2)7/h1H2,2-3H3
InChIKeyNGJIJGCJRNAGHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Acetoxyacrylate (CAS 686-46-4): Procurement-Grade Captodative Monomer for Specialty Polymer Synthesis


Methyl 2-acetoxyacrylate (MAA, CAS 686-46-4), systematically named 2-Propenoic acid, 2-(acetyloxy)-, methyl ester, is an α-substituted acrylate monomer featuring a geminal captodative (push–pull) substitution pattern—an electron-withdrawing ester carbonyl and an electron-donating acetoxy group on the same vinyl carbon. This electronic configuration stabilizes the propagating radical, imparting polymerization characteristics that diverge sharply from conventional acrylates such as methyl methacrylate. [1] The compound serves as a precursor to polymers with high optical nonlinearity and refractive index, and as a comonomer for alternating dielectric copolymers. [2]

Why Methyl 2-Acetoxyacrylate Cannot Be Replaced by Generic Acrylates or Simple α-Acyloxyacrylate Analogs


The electronic synergy between the captive (ester) and dative (acetoxy) substituents on the α-carbon of methyl 2-acetoxyacrylate uniquely balances resonance stabilization with propagation reactivity. Simply changing the acyloxy group—from acetoxy to butyryloxy or trifluoroacetoxy—drops the propagation rate constant by more than half, while generic acrylates like methyl methacrylate lack the spontaneous polymerization capability and high dipole polarization that give poly(MAA) its distinctive nonlinear optical performance. [1] Consequently, procurement decisions based purely on acrylate class or nominal α-substitution ignore the steep structure–reactivity cliff this monomer occupies relative to its closest neighbors. [2]

Methyl 2-Acetoxyacrylate (CAS 686-46-4): Comparative Performance Data Against Closest Analogs


Propagation Rate Constant (kp): MAA Outpaces Methyl α-Butyryloxyacrylate (MBA) by >2× at 50 °C

In a direct kinetic study of captodative-substituted methyl α-(acyloxy)acrylates, the propagation rate constant (kp) of MAA was measured as 255 L/mol·s, compared to only 114 L/mol·s for the butyryloxy analog (MBA) under identical AIBN-initiated conditions at 50 °C. [1] This kp advantage persisted at every temperature tested (30–60 °C), with MAA's overall polymerization activation energy (Ea = 16.0 kcal/mol) remaining lower than MBA's (Ea = 17.4 kcal/mol) despite MAA's higher propagation and termination activation energies. [2]

Radical polymerization kinetics Captodative monomers Propagation rate coefficient

Homopolymerization Rate: MAA Significantly Faster Than Methyl α-Trifluoroacetoxyacrylate (MTFAA)

The AIBN-initiated homopolymerization rate of MAA is explicitly reported as higher than that of its fluorinated analog, methyl α-trifluoroacetoxyacrylate (MTFAA), at both 40 °C and 60 °C. [1] Additionally, MAA's homopolymerization rate equals that of methyl methacrylate (MMA), a much smaller and conventionally reactive monomer, despite the steric and electronic burden of its α-acetoxy substituent. [2] MAA also undergoes spontaneous thermal polymerization in remarkably high yield under conditions where styrene and MMA do not polymerize, a direct consequence of captodative radical stabilization. [2]

Radical polymerization Fluorinated acrylate comparator Homopolymerization rate

Nonlinear Optical (NLO) Performance: Poly(MAA) Exhibits Highest Second-Harmonic Generation Among Non-Conjugated Vinyl Homopolymers

Poly(MAA) films, when corona-poled under an applied voltage at 100 °C, display the highest second-order nonlinear optical (SHG) activity among all non-conjugated vinyl homopolymers reported at the time of characterization. [1] This property arises from the highly polarized side-chain structure enabled by the captodative substitution, which creates a large dipole moment that can be aligned by electric-field poling. The polymer is also described as a 'high refractive acrylate polymer,' although specific refractive index values were not disclosed in the primary publication. [2]

Nonlinear optics Second-harmonic generation High refractive index polymer

Conversion-Dependent Molecular Weight Growth: Unique Bulk Polymerization Behavior Not Shared by Bulkier Acyloxy Analogs

In bulk free-radical polymerization at 40 °C, the molecular weight of poly(MAA) increases with monomer conversion—a phenomenon not observed for the α-trifluoroacetoxy and α-butyryloxy analogs, nor for the ethyl ester analog under the same conditions. This has been attributed to specific associative polymer–polymer interactions between the captive (ester) and dative (acetoxy) moieties of MAA segments. [1] When the polymerization is diluted, this molecular weight–conversion dependence disappears, confirming the role of inter-chain interactions in the bulk state. [2]

Polymer molecular weight Conversion dependence Polymer–polymer interactions

Alternating Copolymerization with Cyano Monomers: High-Tg Dielectric Copolymers (83–146 °C) with Thermal Stability to 230 °C

Copolymerization of MAA with vinylidene cyanide (VCN), acrylonitrile, and methacrylonitrile yields copolymers with glass transition temperatures (Tg) ranging from 83 °C to 146 °C, thermally stable up to 230 °C. The Q–e Alfrey–Price reactivity ratios indicate a strong alternating tendency, confirmed by NMR microstructural analysis. [1] The resulting copolymers exhibit dielectric relaxation behavior with a β-relaxation below Tg and a cooperative α-relaxation above Tg, associated with motion of the polar CN groups. [2] These dielectric properties, combined with thermal robustness, position MAA-based copolymers as candidates for high-temperature dielectric films.

Dielectric polymers Alternating copolymers Cyano comonomers

Heck–Matsuda Arylation: Distinct Reaction Conditions vs. Methyl 2-Acetamidoacrylate

In a comparative study of Heck–Matsuda arylation of α-substituted acrylates, methyl 2-acetoxyacrylate was successfully arylated with p-methoxyphenyldiazonium tetrafluoroborate using Pd₂dba₃ as catalyst and 2,6-di-tert-butyl-4-methylpyridine as base in benzonitrile at 110 °C for 3 hours. [1] By contrast, the analogous methyl 2-acetamidoacrylate required milder conditions: Pd(OAc)₂ catalyst in methanol at 65 °C. [2] The acetoxy leaving group thus demands higher temperatures but offers a distinct reactivity profile for orthogonal synthetic strategies where the acetamido substrate may be too labile.

Heck–Matsuda reaction Arylation Synthetic intermediate

Procurement-Relevant Application Scenarios for Methyl 2-Acetoxyacrylate (CAS 686-46-4)


Nonlinear Optical (NLO) Polymer Films for Electro-Optic Devices

The exceptional second-harmonic generation (SHG) activity of poled poly(MAA) films—reported as the highest among non-conjugated vinyl homopolymers—makes MAA the monomer of choice for fabricating NLO-active polymer layers in electro-optic modulators, frequency doublers, and integrated photonic circuits. [1] Procurement should specify MAA rather than ethyl α-acetoxyacrylate or methyl α-butyryloxyacrylate, as the methyl ester–acetoxy combination uniquely maximizes dipole polarization and poling-induced SHG response. [2]

High-Refractive-Index Acrylate Coatings and Optical Adhesives

Poly(MAA) is explicitly characterized as a high-refractive-index acrylate polymer, positioning MAA as a candidate monomer for optical coatings, LED encapsulants, and high-index adhesives where poly(methyl methacrylate) (PMMA) or poly(ethyl acrylate) lack sufficient refractive power. [1] The kp advantage of 255 L/mol·s at 50 °C over the butyryloxy analog (114 L/mol·s) further supports faster cure cycles in UV- or thermally initiated coating formulations. [3]

High-Temperature Dielectric Films Based on MAA–Cyano Alternating Copolymers

Copolymers of MAA with vinylidene cyanide or acrylonitrile deliver glass transition temperatures from 83 °C to 146 °C and thermal stability up to 230 °C, combined with measurable dielectric relaxation (β- and α-processes). [1] These films are relevant for capacitors, gate dielectrics in flexible electronics, and high-temperature electrical insulation. Substituting MAA with a non-captodative acrylate would disrupt the alternating copolymer sequence and compromise both Tg and dielectric performance. [2]

α-Aryl Acrylate Building Blocks via Heck–Matsuda Cross-Coupling

Methyl 2-acetoxyacrylate serves as a versatile electrophilic partner in Heck–Matsuda arylations, yielding α-aryl acrylate esters that are valuable intermediates for pharmaceuticals and agrochemicals. [1] The acetoxy group requires Pd₂dba₃ catalysis at 110 °C in benzonitrile, a condition distinct from the Pd(OAc)₂/MeOH/65 °C protocol used for methyl 2-acetamidoacrylate, enabling orthogonal functionalization strategies. [2] Researchers should procure MAA specifically when the acetamido analog is incompatible with downstream chemistry or when higher reaction temperatures are tolerated.

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